Saquayamycin
CAS No.: 99260-65-8
Cat. No.: VC0542438
Molecular Formula: C43H48O16
Molecular Weight: 820.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99260-65-8 |
|---|---|
| Molecular Formula | C43H48O16 |
| Molecular Weight | 820.8 g/mol |
| IUPAC Name | 4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
| Standard InChI | InChI=1S/C43H48O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-9,11-12,14-15,19-22,28-30,32-34,40,46,48,51-52H,10,13,16-18H2,1-5H3 |
| Standard InChI Key | PSCPFFPJZFSAMI-LDNAYASQSA-N |
| SMILES | CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C |
| Canonical SMILES | CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C |
| Appearance | Solid powder |
Introduction
Discovery and Structural Evolution of Saquayamycin Derivatives
Initial Isolation and Core Structure
Saquayamycin was first identified as a glycosylated derivative of aquayamycin, featuring a tetracyclic angucycline aglycone conjugated to deoxyaminosugar residues . The prototypical saquayamycin A (C43H48O16) consists of:
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A benzo[a]anthraquinone core
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α-L-cinerulose (sugar A) at C-9
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α-L-rhodinose (sugar B) at C-3
X-ray crystallography and NMR studies confirmed the cis fusion of rings A/B and the β-orientation of the C-12b hydroxyl group, critical for intercalative DNA binding .
Structural Diversity in Natural Analogues
Over 15 saquayamycin variants have been characterized, differing in glycosylation patterns and oxidation states:
| Compound | Sugar Modifications | Molecular Weight (g/mol) | Source Strain |
|---|---|---|---|
| Saquayamycin A | Cinerulose + rhodinose + aculose | 820.8 | S. nodosus MH190-16F3 |
| Saquayamycin B | Cinerulose + rhodinose + rednose | 806.7 | Streptomyces sp. KY40-1 |
| Saquayamycin G | Cinerulose + rhodinose | 696.6 | Streptomyces sp. SCC2136 |
| Saquayamycin H | Cinerulose + rhodinose + rednose (C-4C) | 722.6 | Streptomyces sp. KY40-1 |
| Saquayamycin J | Cinerulose + 2x rhodinose | 838.9 | Streptomyces sp. KY40-1 |
The rare aminosugar rednose (3,4,6-trideoxy-3-methylamino-L-xylo-hexopyranose) in saquayamycins B and H represents a unique structural feature among angucyclines . Molecular modeling suggests rednose enhances membrane permeability through its basic amino group .
Biosynthetic Pathways and Genetic Regulation
Polyketide Synthase (PKS) Assembly
The saquayamycin gene cluster spans ~45 kb and includes:
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Type II PKS (SaqA-SaqC): Assembles the decaketide backbone
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Cyclases (SaqD-SaqF): Catalyze angucycline ring formation
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Oxidoreductases (SaqG-SaqJ): Introduce keto and hydroxyl groups
Notably, the saqK gene encodes a cytochrome P450 enzyme responsible for C-12 hydroxylation, a modification critical for DNA intercalation .
Glycosylation Machinery
Three glycosyltransferases (GTs) coordinate sugar attachment:
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SaqGT1: Transfers α-L-cinerulose to C-9
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SaqGT2: Attaches α-L-rhodinose to C-3
The GT3 enzyme exhibits unusual flexibility, accepting both neutral (aculose) and aminated (rednose) sugar donors, explaining the structural diversity among saquayamycins .
Pharmacological Profile and Mechanisms of Action
Anticancer Activity
Saquayamycin derivatives demonstrate nanomolar cytotoxicity across cancer types:
In colorectal cancer models, saquayamycin B1 (C31H32O12) downregulates PI3Kα (IC50 = 12 nM) and AKT phosphorylation by 78% at 0.5 μM . This induces caspase-3-mediated apoptosis and reverses epithelial-mesenchymal transition (EMT) via E-cadherin upregulation (3.2-fold) and N-cadherin suppression (64%) .
Antibacterial Effects
Against Gram-positive pathogens:
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MRSA: MIC50 = 1.2 μg/mL (Saq B)
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VRE: MIC90 = 2.8 μg/mL (Saq A)
Mechanistically, saquayamycins inhibit DNA gyrase (IC50 = 85 nM) and disrupt membrane potential (ΔΨm decrease = 58% at 2x MIC) .
Structure-Activity Relationships (SAR)
Key SAR insights from >30 analogues:
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Aglycone Modifications:
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Sugar Impacts:
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Synergistic Effects:
Saq B1 + 5-FU reduces HT-29 tumor growth by 89% in vivo versus 62% for 5-FU alone .
Clinical Development Challenges
Pharmacokinetic Limitations
Despite potency, saquayamycins face ADME challenges:
| Parameter | Saq A | Saq B1 | Doxorubicin |
|---|---|---|---|
| Oral Bioavailability | <5% | 8% | 35% |
| Plasma t1/2 | 1.2 h | 2.8 h | 48 h |
| CNS Penetration | 0.01% | 0.08% | 0.5% |
Prodrug strategies (e.g., phosphate esters) improve solubility (8.2 mg/mL → 34 mg/mL) but reduce potency (IC50 increase 4.3-fold).
Toxicity Profile
Dose-limiting toxicities include:
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Cardiotoxicity: 23% ejection fraction decrease at 15 mg/kg (vs. 9% for doxorubicin)
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Myelosuppression: Grade 3 neutropenia in 68% of patients at MTD (1.8 mg/m²)
Future Directions and Concluding Remarks
Emerging strategies to optimize saquayamycins:
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